molecular formula C17H16FN3O4 B11550869 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide

2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide

Cat. No.: B11550869
M. Wt: 345.32 g/mol
InChI Key: QHMIOSIIPUCDGC-VXLYETTFSA-N
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Description

1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a hydrazinecarbonyl group linked to a fluorophenyl and a dimethoxyphenyl group.

Preparation Methods

The synthesis of 1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general synthetic route can be summarized as follows:

Chemical Reactions Analysis

1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE include other Schiff base hydrazones with different substituents on the phenyl rings. Some examples are:

The uniqueness of 1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C17H16FN3O4

Molecular Weight

345.32 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2-fluorophenyl)oxamide

InChI

InChI=1S/C17H16FN3O4/c1-24-14-8-7-11(9-15(14)25-2)10-19-21-17(23)16(22)20-13-6-4-3-5-12(13)18/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+

InChI Key

QHMIOSIIPUCDGC-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2F)OC

Origin of Product

United States

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